molecular formula C7H16ClNO2S B2852985 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride CAS No. 2460754-98-5

3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride

Cat. No.: B2852985
CAS No.: 2460754-98-5
M. Wt: 213.72
InChI Key: SYZAYPRXKKKSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylsulfonylethyl)cyclobutan-1-amine hydrochloride is a cyclobutane derivative featuring a methylsulfonylethyl substituent. The sulfonyl group (SO₂) in its structure imparts significant polarity and metabolic stability, making it a valuable scaffold in medicinal chemistry for drug discovery, particularly in kinase inhibitors or protease-targeted therapies.

Properties

IUPAC Name

3-(2-methylsulfonylethyl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-11(9,10)3-2-6-4-7(8)5-6;/h6-7H,2-5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZAYPRXKKKSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC1CC(C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride typically involves the reaction of cyclobutanone with methylsulfonyl chloride in the presence of a base to form the intermediate 3-(2-Methylsulfonylethyl)cyclobutanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the desired amine compound. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methylsulfonylethyl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the methylsulfonylethyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Diversity and Structural Features

The table below highlights key structural differences and molecular properties of similar cyclobutane-based compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 2-Methylsulfonylethyl Not Provided ~250–300 (estimated) Sulfone, amine, cyclobutane
3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine HCl (cis) 2,5-Difluorophenylmethoxy C₁₁H₁₃ClF₂NO 249.68 Ether, aryl fluoride, amine
3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine HCl 3-Bromo-4-fluorophenyl C₁₀H₁₂BrClFN 280.57 Aryl halides, amine
(1R,3R)-3-Methoxycyclobutan-1-amine HCl Methoxy C₅H₁₂ClNO 137.61 Ether, amine
1-(4H-1,2,4-Triazol-3-yl)cyclobutan-1-amine HCl 1,2,4-Triazole C₆H₁₁ClN₄ 174.63 Heterocycle, amine
3-(2-Chlorophenyl)cyclobutan-1-amine HCl 2-Chlorophenyl C₁₀H₁₂ClN 181.66 Aryl chloride, amine

Key Observations :

  • Sulfone vs.
  • Aryl vs. Alkyl Substituents : Aryl-substituted derivatives (e.g., difluorophenylmethoxy) may exhibit stronger π-π stacking interactions in biological targets, whereas alkyl sulfones offer better metabolic stability .

Physicochemical and Pharmacokinetic Properties

  • Polarity and Solubility: Sulfonyl groups increase hydrophilicity, likely making the target compound more water-soluble than analogs with non-polar substituents like tert-butoxy or isopropyloxy .
  • Metabolic Stability : Sulfones resist oxidative metabolism better than ethers or esters, which are prone to hydrolysis or cytochrome P450-mediated degradation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(2-Methylsulfonylethyl)cyclobutan-1-amine hydrochloride?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclobutane ring formation, sulfonylation, and amine salt formation. Key steps include:

  • Cyclobutane precursor preparation : Use [2+2] photocycloaddition or ring-closing metathesis to generate the cyclobutane backbone .
  • Sulfonylation : React the cyclobutane intermediate with methanesulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the methylsulfonylethyl group.
  • Amine salt formation : Treat the free amine with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
    • Critical parameters : Control reaction temperature (<0°C for sulfonylation to avoid side reactions) and use anhydrous conditions to prevent hydrolysis of intermediates .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify the cyclobutane ring, methylsulfonylethyl substituent, and amine proton environment. For example, cyclobutane protons typically resonate at δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the sulfonyl and cyclobutane groups .
  • X-ray Crystallography : Resolves stereochemistry and salt formation (HCl coordination) if single crystals are obtainable .
  • HPLC : Assess purity (>98% by reverse-phase C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the methylsulfonylethyl substituent influence the compound’s physicochemical properties and reactivity?

  • Solubility : The sulfonyl group enhances water solubility via polar interactions, while the cyclobutane ring contributes to lipophilicity. Balance these properties using logP calculations (e.g., predicted logP = 1.2 via PubChem) .
  • Reactivity : The sulfonyl group stabilizes adjacent negative charges, enabling nucleophilic substitution at the ethyl chain. For example, it can undergo displacement reactions with thiols or amines under basic conditions .
  • Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition >200°C, making it suitable for high-temperature reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Assay variability : Standardize cell-based assays (e.g., IC50 measurements) using consistent cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity .
  • Structural analogs : Compare activity with analogs (e.g., 3-(trifluoromethyl)cyclobutan-1-amine HCl ). If the methylsulfonylethyl derivative shows reduced potency, investigate steric hindrance or electronic effects via computational docking .
  • Metabolic stability : Use liver microsome assays to assess whether discrepancies arise from rapid in vivo degradation .

Q. How can structure-activity relationship (SAR) studies optimize this compound for CNS-targeted applications?

  • Key modifications :

  • Substituent position : Compare 1-amine vs. 2-amine cyclobutane derivatives to optimize blood-brain barrier (BBB) penetration .
  • Sulfonyl group replacement : Test sulfonamide or sulfoxide analogs to modulate receptor binding affinity .
    • In silico modeling : Use molecular dynamics simulations to predict interactions with CNS targets (e.g., serotonin receptors) and guide synthetic efforts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.